molecular formula C6H13N5 B3039117 5-butyl-4H-1,2,4-triazole-3,4-diamine CAS No. 98275-29-7

5-butyl-4H-1,2,4-triazole-3,4-diamine

Cat. No. B3039117
CAS RN: 98275-29-7
M. Wt: 155.2 g/mol
InChI Key: DROZROPPZFQUNQ-UHFFFAOYSA-N
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Description

5-butyl-4H-1,2,4-triazole-3,4-diamine is a derivative of the 1,2,4-triazole class of compounds . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Scientific Research Applications

Chemical Structure and Biological Effect

5-Butyl-4H-1,2,4-triazole-3,4-diamine derivatives have been studied for their interaction with anesthetic agents in rats, revealing varying effects including analeptic and deprimo actions. The presence of specific elements in the compound's structure significantly influences its biological effect, leading to varying degrees of activity in relation to sodium thiopental, an anesthetic agent (Aksyonova-Seliuk et al., 2016).

Synthesis and Physical-Chemical Properties

A study focused on synthesizing derivatives of this compound and investigating their physical and chemical properties. These derivatives, insoluble in water but soluble in organic solvents, have potential for future research in biologically active substances (Aksyonova-Seliuk et al., 2018).

High-Energy Materials

Another application is in the synthesis of energetic compounds based on 1,2,3-triazole and 1,2,4-triazole frameworks. These compounds exhibit high thermal stability and low mechanical sensitivity, making them suitable for developing new high-energy density materials (Yao et al., 2021).

Corrosion Inhibition

The derivatives of 4H-1,2,4-triazole have been evaluated for their efficiency in inhibiting corrosion and dissolution of mild steel in hydrochloric acid. These derivatives, particularly 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, show high inhibition efficiency and follow Langmuir isotherm model in adsorption on steel surfaces (Bentiss et al., 2007).

Antiproliferative Activity

This compound derivatives have also been studied for their antiproliferative activity against various human cancer cell lines. Certain compounds in this series exhibited significant activity, indicating potential as anticancer agents (Kumar et al., 2013).

Cyclin-Dependent Kinase Inhibitors

These derivatives have been synthesized as cyclin-dependent kinase inhibitors, showing potent inhibitory activities and efficacy in various human tumor cells, suggesting potential in cancer treatment (Lin et al., 2005).

Biochemical Analysis

Biochemical Properties

5-Butyl-4H-1,2,4-triazole-3,4-diamine is known to interact with various enzymes and proteins. It has been identified as an inhibitor of ribonucleoside-diphosphate reductase (EC 1.17.4.1), an enzyme crucial for DNA synthesis . The nature of these interactions is largely dependent on the specific biochemical context and the other biomolecules present.

Cellular Effects

At the cellular level, this compound can have significant effects. As an inhibitor of DNA synthesis, it can potentially influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, inhibition of enzymes, and changes in gene expression. Its role as an inhibitor of ribonucleoside-diphosphate reductase suggests that it may exert its effects at the molecular level by interfering with the synthesis of DNA .

properties

IUPAC Name

5-butyl-1,2,4-triazole-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N5/c1-2-3-4-5-9-10-6(7)11(5)8/h2-4,8H2,1H3,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROZROPPZFQUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(N1N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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